molecular formula C10H14O2Si B089630 p-((Trimethylsilyl)oxy)benzaldehyde CAS No. 1012-12-0

p-((Trimethylsilyl)oxy)benzaldehyde

Cat. No. B089630
CAS RN: 1012-12-0
M. Wt: 194.3 g/mol
InChI Key: FLVQNLXVIRUAPB-UHFFFAOYSA-N
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Description

“p-((Trimethylsilyl)oxy)benzaldehyde”, also known as “4-((Trimethylsilyl)oxy)benzaldehyde”, is a chemical compound with the molecular formula C10H14O2Si . It has an average mass of 194.303 Da and a monoisotopic mass of 194.076309 Da .


Synthesis Analysis

The synthesis of “p-((Trimethylsilyl)oxy)benzaldehyde” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This process substitutes a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .


Molecular Structure Analysis

The molecular structure of “p-((Trimethylsilyl)oxy)benzaldehyde” consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

“p-((Trimethylsilyl)oxy)benzaldehyde” gives characteristic qualitative reactions of carbonyl compounds and freely gives addition and condensation reactions with sodium bisulfite, 2,4-dinitrophenylhydrazine, semicarbazide, hydroxylamine, ammonia, and aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “p-((Trimethylsilyl)oxy)benzaldehyde” include a density of 1.0±0.1 g/cm3, a boiling point of 230.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 77.6±18.2 °C .

Scientific Research Applications

  • p-((Trimethylsilyl)oxy)benzaldehyde exhibits characteristic reactions of carbonyl compounds and undergoes addition and condensation reactions with various reagents. This includes reactions with sodium bisulfite, 2,4-dinitrophenylhydrazine, semicarbazide, hydroxylamine, ammonia, and aromatic amines. It also allows for the preparation of silicon-containing dyes of the triphenylmethane series (Dolgov, Glushkova, & Kharitonov, 1960).

  • In reactions with 2-(N-trimethylsilyl)amido-1,3,2-oxazaphospholanes, p-((Trimethylsilyl)oxy)benzaldehyde reacts on the phosphorus atom, leading to the formation of cyclic imidophosphonates. These compounds can be converted into phosphonates or decompose into the original reactants under certain conditions (Pudovik et al., 1979).

  • A study involving the synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism revealed intermediate structures and mechanisms relevant to this process. This research underscores the potential of using p-((Trimethylsilyl)oxy)benzaldehyde in similar transformations (Wang et al., 2021).

  • p-((Trimethylsilyl)oxy)benzaldehyde's behavior in asymmetric cyanohydrin synthesis using aluminium-based catalysts was explored. This study contributes to understanding the reaction mechanisms involved in cyanohydrin synthesis, which is relevant to various pharmaceutical and chemical synthesis applications (North, Villuendas, & Williamson, 2010).

  • In the field of biotechnology, p-((Trimethylsilyl)oxy)benzaldehyde-related compounds like benzaldehyde have been used in biotransformation processes. For instance, a study utilized Pichia pastoris for the bioproduction of benzaldehyde, demonstrating the potential of using p-((Trimethylsilyl)oxy)benzaldehyde in similar biotechnological applications (Craig & Daugulis, 2013).

properties

IUPAC Name

4-trimethylsilyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)12-10-6-4-9(8-11)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVQNLXVIRUAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143771
Record name p-((Trimethylsilyl)oxy)benzaldehyde
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Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-((Trimethylsilyl)oxy)benzaldehyde

CAS RN

1012-12-0
Record name 4-[(Trimethylsilyl)oxy]benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-((Trimethylsilyl)oxy)benzaldehyde
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Record name p-((Trimethylsilyl)oxy)benzaldehyde
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Record name p-[(trimethylsilyl)oxy]benzaldehyde
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Synthesis routes and methods I

Procedure details

Triethylamine (42 ml) is added dropwise to a stirred solution of 4-hydroxybenzaldehyde (33.5 g) and chlorotrimethylsilane (42 ml) in ether (300 ml). After 15 min, the mixture is filtered through diatomaceous earth and the filtrate is concentrated and distilled in vacuo, providing 4-(trimethylsiloxy)benzaldehyde as a colorless oil (43 g). This material is reacted with methoxymethyl triphenylphosphonium chloride and potassium tert-butoxide in THF, using the procedure described in Example 1 (A) above, to provide 1-(2-methoxyethenyl)-4-(trimethylsiloxy)benzene (35%) as a colorless oil after distillation in vacuo, as a mixture of (E) and (Z) isomers. This material (3.0 g) is dissolved in methanol (30 ml) containing methanesulfonic acid (0.4 ml), and the solution is refluxed for 3 hr. Sodium bicarbonate (8 ml of 1.0N solution) is added, and the mixture is concentrated in vacuo. The residue is taken up in ethyl acetate, dried, and concentrated to provide 4-[(2,2-dimethoxy)ethyl]phenol as a pale red oil (2.4 g).
Quantity
42 mL
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reactant
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33.5 g
Type
reactant
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42 mL
Type
reactant
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Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 122 g 4-hydroxybenzaldehyde (1.0 mol, available from Aldrich) and 111 g triethylamine (1.1 mol, available from Aldrich) in 1.0 L dichloromethane was added dropwise 108 g chlorotrimethylsilane (1.1 mol). This mixture was allowed to stand at room temperature for three days before 500 mL hexane was added. The mixture was filtered to remove triethylamine hydrochloride, and most of the solvent was removed at reduced pressure. A 200 mL portion of hexane was then added, the mixture filtered again, and solvent removed at reduced pressure to leave the desired product.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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